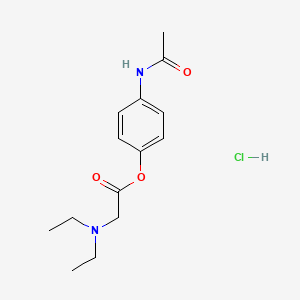

Propacetamol hydrochloride

Descripción general

Descripción

El clorhidrato de propacetamol es un profármaco del paracetamol (acetaminofén), diseñado para administrarse por vía intravenosa. Se forma mediante la esterificación del paracetamol con dietilglicina, lo que lo hace más soluble en agua y adecuado para uso intravenoso. Este compuesto se utiliza principalmente por sus propiedades analgésicas y antipiréticas, especialmente en situaciones en las que la administración oral de paracetamol no es factible .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de propacetamol implica varios pasos clave:

Acetilación: El paracetamol se acetila con cloruro de cloroacetilo en un solvente aprótico polar para formar éster de ácido cloroacético-4-acetilaminofenil.

Aminación: El éster se amina luego con dietilamina para producir éster de N,N-dietilglicina 4-acetilaminofenil.

Tratamiento con ácido clorhídrico: Se utiliza ácido clorhídrico para ajustar el pH a 4, lo que da como resultado la formación de clorhidrato de propacetamol

Métodos de producción industrial: La producción industrial de clorhidrato de propacetamol sigue rutas sintéticas similares, pero hace hincapié en la escalabilidad, la rentabilidad y las consideraciones ambientales. El proceso implica la disolución del clorhidrato de propacetamol en un solvente polar y el control de la velocidad de enfriamiento y la temperatura de crecimiento de grano para formar una forma cristalina específica. Este método garantiza que el compuesto sea estable, fácil de almacenar y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de propacetamol experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Se hidroliza en el cuerpo para liberar paracetamol.

Oxidación y reducción: Estas reacciones son menos comunes, pero pueden ocurrir en condiciones específicas.

Reactivos y condiciones comunes:

Hidrólisis: Catalizada por esterasas plasmáticas en el cuerpo.

Oxidación: Puede inducirse utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Puede llevarse a cabo utilizando agentes reductores como el borohidruro de sodio.

Principales productos formados:

Hidrólisis: Produce paracetamol y dietilglicina.

Oxidación y reducción: Generalmente resultan en subproductos menores dependiendo de las condiciones específicas

Aplicaciones Científicas De Investigación

El clorhidrato de propacetamol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la hidrólisis de ésteres y la activación de profármacos.

Biología: Se investigó su farmacocinética y metabolismo en varios sistemas biológicos.

Medicina: Ampliamente utilizado en entornos clínicos para el manejo del dolor y la fiebre, especialmente en el cuidado postoperatorio y para pacientes que no pueden tomar medicamentos por vía oral

Industria: Empleado en el desarrollo de nuevas formulaciones analgésicas y sistemas de administración de fármacos.

Mecanismo De Acción

El clorhidrato de propacetamol se hidroliza a paracetamol en el cuerpo. El paracetamol ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que están involucradas en las vías del dolor y la fiebre. Esta inhibición se logra mediante la supresión de las enzimas ciclooxigenasa (COX), particularmente COX-1 y COX-2. Además, el mecanismo del paracetamol implica efectos en el sistema nervioso central, incluida la vía neuronal descendente serotoninérgica, la vía L-arginina/óxido nítrico y el sistema cannabinoide .

Compuestos similares:

Paracetamol (acetaminofén): El compuesto padre del clorhidrato de propacetamol, utilizado ampliamente como analgésico y antipirético.

Fenacetina: Un analgésico más antiguo relacionado con el paracetamol, pero menos utilizado debido a preocupaciones de seguridad.

Nefopam: Otro analgésico no opioide con un mecanismo de acción diferente.

Singularidad del clorhidrato de propacetamol: La principal ventaja del clorhidrato de propacetamol es su solubilidad en agua, lo que lo hace adecuado para administración intravenosa. Esto permite un inicio rápido de la acción, lo que es particularmente beneficioso en entornos clínicos donde se requiere un alivio inmediato del dolor y la fiebre .

Comparación Con Compuestos Similares

Paracetamol (Acetaminophen): The parent compound of propacetamol hydrochloride, used widely as an analgesic and antipyretic.

Phenacetin: An older analgesic related to paracetamol but less commonly used due to safety concerns.

Nefopam: Another non-opioid analgesic with a different mechanism of action.

Uniqueness of this compound: this compound’s primary advantage is its water solubility, making it suitable for intravenous administration. This allows for rapid onset of action, which is particularly beneficial in clinical settings where immediate pain and fever relief are required .

Actividad Biológica

Propacetamol hydrochloride is a prodrug of paracetamol (acetaminophen), primarily used for its analgesic and antipyretic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by diverse research findings and data.

Propacetamol is rapidly hydrolyzed to paracetamol in the body. The analgesic effects of paracetamol are attributed to its weak inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to a reduction in prostaglandin synthesis. This results in pain relief and fever reduction but exhibits limited anti-inflammatory effects, especially in high inflammatory conditions such as rheumatoid arthritis .

The complex mechanism includes:

- Peripheral Effects : Direct inhibition of COX enzymes.

- Central Effects : Modulation through serotonergic pathways and interaction with the endocannabinoid system.

- Formation of Metabolites : Paracetamol can form N-arachidonoylphenolamine, which activates capsaicin receptors (TRPV1) and cannabinoid receptors (CB1) in the central nervous system .

Pharmacokinetics

The pharmacokinetic profile of propacetamol indicates:

- Bioavailability : Comparable to that of intravenous paracetamol; peak plasma concentrations are reached shortly after infusion.

- Volume of Distribution : Approximately 1.29 L/kg, indicating extensive distribution in body tissues .

- Protein Binding : Propacetamol exhibits significant protein binding, affecting its distribution and elimination half-life.

Table 1: Pharmacokinetic Parameters of Propacetamol

| Parameter | Value |

|---|---|

| Bioavailability | Similar to 1g IV paracetamol |

| Peak Plasma Concentration (Cmax) | 12.72 mcg/ml |

| Time to Peak Concentration (Tmax) | 0.25 h |

| Volume of Distribution | 1.29 L/kg |

Clinical Efficacy

Numerous studies have evaluated the efficacy of propacetamol compared to other analgesics. A systematic review involving 75 studies with over 7200 patients demonstrated that intravenous propacetamol significantly alleviates postoperative pain compared to placebo.

Key Findings:

- Pain Relief : 36% of patients receiving IV propacetamol experienced at least 50% pain relief within four hours, compared to only 16% in the placebo group (NNT = 5) .

- Comparison with NSAIDs : Propacetamol showed comparable efficacy to ketorolac in managing postoperative pain when combined with patient-controlled analgesia (PCA) systems .

Table 2: Comparative Efficacy of Propacetamol

| Treatment Group | Pain Relief Rate (%) | NNT |

|---|---|---|

| Propacetamol vs Placebo | 36% | 5 |

| Propacetamol vs Ketorolac | Comparable efficacy | N/A |

Case Studies

A notable case study analyzed the effectiveness of propacetamol in patients undergoing major surgeries. Patients were administered either propacetamol or ketorolac alongside fentanyl PCA. The visual analogue scale (VAS) scores indicated significant pain reduction in both groups, with no major differences in side effects reported .

Propiedades

IUPAC Name |

(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYJNGARJPYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216721 | |

| Record name | Propacetamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66532-86-3 | |

| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propacetamol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propacetamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACETAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.